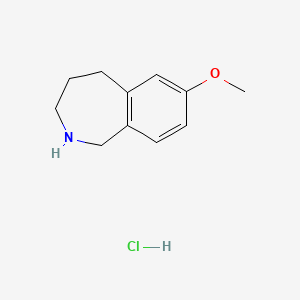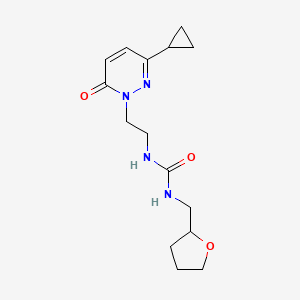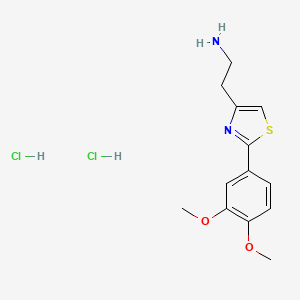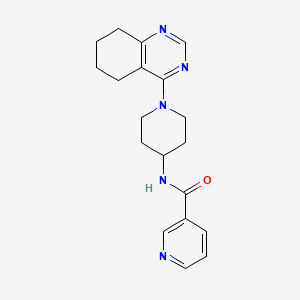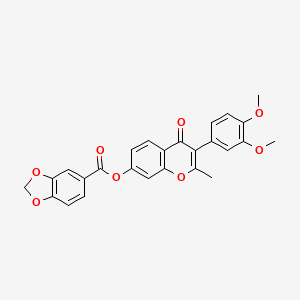
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as [3- (3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate, has a molecular formula of C25H18O8 . It has a molecular weight of 446.4 g/mol and an exact mass of 446.10016753 g/mol . The compound has a complexity of 766 and a topological polar surface area of 89.5 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a hydrogen bond acceptor count of 8 and a rotatable bond count of 6 . The heavy atom count is 33 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.3, indicating its lipophilicity . It also has a topological polar surface area of 89.5, which can influence its ability to cross cell membranes .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Successive Michael Reactions on Chromone Derivatives
Chromones reacted with dimethyl acetonedicarboxylate to yield a variety of products, depending on the substituent at the 3-position. The study explored the synthesis process and proposed mechanisms for the formation of these compounds, indicating their significance in the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates (Terzidis et al., 2008).
Pyrazole Ligands and Their Complexes
The reaction of 4-oxo-4H-chromones with N-methylhydrazine led to the formation of isomeric, highly substituted pyrazoles. These compounds were used as ligands to form complexes with platinum(II) and palladium(II), showcasing a method to synthesize ligands with potential applications in coordination chemistry (Budzisz et al., 2004).
Antioxidant Properties
Antioxidant Activity of Triazoles
New compounds with 2,4- and 3,4-dimethoxyphenyl groups exhibited significant antioxidant activity. This study underlines the potential of these derivatives for developing antioxidants through synthesis and activity evaluation (Dovbnya et al., 2022).
Structural Analysis and Properties
Flavone Structure Analysis
The structure of hymenoxin, a flavone derivative, was elucidated, providing insights into its molecular configuration and potential interactions. Such structural analyses contribute to understanding the chemical behavior and potential applications of similar compounds (Watson et al., 1991).
Ionic Liquid Promoted Knoevenagel Condensation
Demonstrates a green, mild, and efficient synthesis method for certain chromene derivatives, highlighting the importance of developing environmentally friendly synthetic methods for such compounds (Shelke et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSMWVZHVSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2693413.png)
![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![3-(3-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2693417.png)

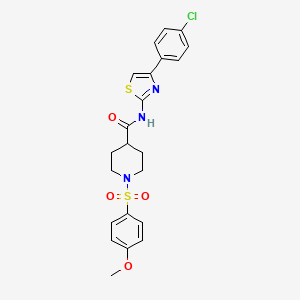
![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)
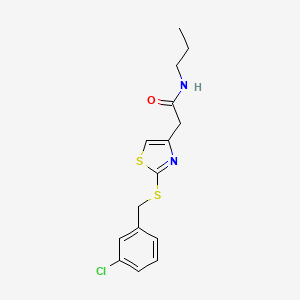
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)
![4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2693427.png)
